N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXCCURAALDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including bacterial and fungal species, as well as cancer cells. The specific target of a thiazole compound depends on its structure and functional groups.
Mode of Action
Thiazole compounds generally exert their effects by interacting with biological targets and altering their function. For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids. The exact mode of action can vary widely depending on the specific compound and its target.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, if a thiazole compound targets a protein involved in a particular biochemical pathway, it can alter the function of that pathway. The downstream effects can include changes in cellular processes such as cell growth and division.
Result of Action
The result of a thiazole compound’s action can vary depending on its specific target and mode of action. For example, if the compound has antimicrobial activity, the result could be the death of bacterial or fungal cells. If the compound has anticancer activity, it could inhibit the growth of cancer cells.
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.0 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. A study on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. For instance, derivatives similar to this compound have shown efficacy against the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that modifications in the thiazole structure can enhance anticancer activity .
Table 2: Anticancer Activity Against MCF7 Cell Line
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound binds effectively to certain receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance .
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives in overcoming drug resistance in various pathogens, showcasing their potential as alternative therapeutic agents .
- Inflammation Reduction : Compounds derived from thiazoles have also been evaluated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
The 5-chlorothiophene substituent may enhance bioactivity through halogen bonding, analogous to 4-chlorophenyl derivatives in (compound 14) and fluorophenyl groups in GSK1570606A ().
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~380) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. This contrasts with bulkier derivatives like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (MW 422.54, ), which may face absorption challenges.
Biological Relevance :
- Sulfonyl-containing analogs (e.g., ) are associated with enzyme inhibition (MMP-9, cathepsins), suggesting the target compound could share similar mechanisms.
- Thiophene-substituted thiazoles (e.g., ) are linked to antiproliferative activity, though the chlorinated variant in the target may offer improved selectivity.
Research Findings and Data
Pharmacological Potential:
- Enzyme Inhibition : Ethylsulfonyl and chlorothiophene groups are common in MMP inhibitors (). The sulfonyl group may chelate zinc in MMP active sites.
- Antimicrobial Activity : Thiazole-thiophene hybrids exhibit broad-spectrum antimicrobial effects (), though this remains untested for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
